molecular formula C19H12N2O3 B4111798 2-(4-biphenylyl)-6-nitro-1,3-benzoxazole

2-(4-biphenylyl)-6-nitro-1,3-benzoxazole

Cat. No. B4111798
M. Wt: 316.3 g/mol
InChI Key: FHWCMTXYJCPOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-6-nitro-1,3-benzoxazole is a fluorescent compound that has been widely used in scientific research. It is also known as BBOX and has a molecular formula of C20H13NO3. This compound is synthesized through a multi-step process and has been used in various applications, including as a fluorescent probe for biological imaging, a sensor for metal ions, and a material for organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-6-nitro-1,3-benzoxazole involves the interaction of the compound with the target molecule, resulting in a change in fluorescence. For example, when used as a fluorescent probe for amyloid fibrils, the compound binds to the fibrils and undergoes a change in fluorescence, allowing for detection.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of 2-(4-biphenylyl)-6-nitro-1,3-benzoxazole. However, it has been shown to be non-toxic to cells and has been used in live cell imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-biphenylyl)-6-nitro-1,3-benzoxazole in lab experiments include its fluorescent properties, which allow for easy detection and imaging. It is also non-toxic to cells, making it suitable for live cell imaging studies. However, the limitations of using this compound include its limited solubility in aqueous solutions and its sensitivity to pH and temperature.

Future Directions

For the use of 2-(4-biphenylyl)-6-nitro-1,3-benzoxazole include its application in the detection of other biomolecules, such as proteins and nucleic acids. It could also be used in the development of new materials for optoelectronics and sensing applications. Additionally, further research could be done to optimize the synthesis method and improve the solubility and stability of the compound.

Scientific Research Applications

2-(4-biphenylyl)-6-nitro-1,3-benzoxazole has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe for biological imaging, specifically for the detection of amyloid fibrils. It has also been used as a sensor for metal ions, such as copper and zinc. Additionally, it has been used as a material for organic light-emitting diodes.

properties

IUPAC Name

6-nitro-2-(4-phenylphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3/c22-21(23)16-10-11-17-18(12-16)24-19(20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWCMTXYJCPOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.